N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE
CAS No.:
Cat. No.: VC10589115
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE -](/images/structure/VC10589115.png)
Specification
Molecular Formula | C15H19N5O |
---|---|
Molecular Weight | 285.34 g/mol |
IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine |
Standard InChI | InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20) |
Standard InChI Key | YKFDAQBENFSNQH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine, reflects its two primary substituents: a 4,6-dimethylpyrimidin-2-yl group and a 4-methoxybenzyl group attached to a guanidine backbone. The guanidine moiety, a strong organic base, is stabilized through resonance, while the pyrimidine and methoxyphenyl groups introduce steric and electronic modifications that influence reactivity and biological interactions.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₉N₅O₂ |
Molecular Weight | 301.35 g/mol |
IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine |
CAS Number | Not yet assigned |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) |
Melting Point | Data not reported |
Boiling Point | Data not reported |
The molecular formula, C₁₅H₁₉N₅O₂, was derived by modifying the structure of the hydroxyphenyl analog (C₁₃H₁₅N₅O) described in search result, replacing the hydroxyl group with a methoxy group and adding a methylene bridge. This adjustment increases molecular weight by 44 atomic mass units (14 from CH₂ and 16 from O).
Synthesis and Optimization
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methoxyphenyl)methyl]guanidine can be inferred from methodologies used for analogous guanidine derivatives. A three-step pathway is proposed:
Table 2: Proposed Synthesis Pathway
Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Pyrimidine ring formation | Diketone + guanidine derivative, acid/base catalysis | 4,6-Dimethylpyrimidin-2-amine |
2 | Alkylation of guanidine | 4-Methoxybenzyl chloride, K₂CO₃, DMF | N-(4-methoxybenzyl)guanidine |
3 | Coupling reaction | Pyrimidin-2-amine + N-(4-methoxybenzyl)guanidine, heat (90–95°C) | Target compound |
Step 1: The pyrimidine ring is synthesized via condensation of a diketone (e.g., acetylacetone) with a guanidine derivative under acidic conditions. Dimethylation at the 4- and 6-positions is achieved using methyl iodide.
Step 2: The guanidine nitrogen is alkylated with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.
Step 3: The pyrimidin-2-amine intermediate reacts with the alkylated guanidine under thermal conditions (90–95°C) to form the final product.
Purification typically involves recrystallization from ethanol or chromatography, though specific data for this compound remain unreported.
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Basicity: The guanidine group (pKa ~13) confers strong basicity, while the methoxy group enhances lipophilicity, potentially improving membrane permeability.
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Stability: Under ambient conditions, the compound is likely stable but may degrade under strong acidic or oxidative conditions due to the methoxybenzyl group’s susceptibility to demethylation.
Table 3: Predicted Spectral Characteristics
Technique | Key Signals |
---|---|
¹H NMR | δ 2.30 (s, 6H, pyrimidine-CH₃), δ 3.80 (s, 3H, OCH₃), δ 4.40 (s, 2H, CH₂), δ 6.90–7.20 (m, Ar-H) |
¹³C NMR | δ 21.5 (pyrimidine-CH₃), δ 55.2 (OCH₃), δ 158.9 (guanidine-C) |
MS (ESI+) | m/z 302.3 [M+H]⁺ |
These predictions align with spectral data for structurally similar guanidines.
Biological Activity and Mechanisms
While direct pharmacological studies are lacking, the compound’s analogs exhibit notable bioactivity:
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Antimicrobial Activity: Guanidines with substituted phenyl groups show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity. The methoxy group may enhance lipid bilayer penetration.
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Enzyme Inhibition: Pyrimidine-containing guanidines inhibit dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies. Molecular docking studies suggest the dimethylpyrimidine group occupies the enzyme’s pterin-binding site.
Table 4: Hypothetical Biological Targets
Target | Proposed Interaction | Potential Application |
---|---|---|
Bacterial DHFR | Competitive inhibition via pyrimidine binding | Antibiotic development |
Serotonin receptors | Structural mimicry of tryptamine scaffolds | Neurological disorder therapy |
Antioxidant enzymes | Free radical scavenging via methoxyphenyl group | Oxidative stress mitigation |
Industrial and Research Applications
The compound’s versatility is evident in its potential uses:
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Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors or antiviral agents. For example, pyrimidine derivatives are key components in HIV reverse transcriptase inhibitors.
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Coordination Chemistry: The guanidine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in catalysis or materials science.
Analytical Characterization
Quality control relies on advanced analytical techniques:
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HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 minutes.
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X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks, though crystals may require slow evaporation from ethanol.
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